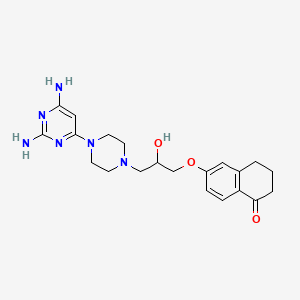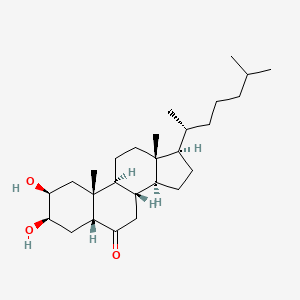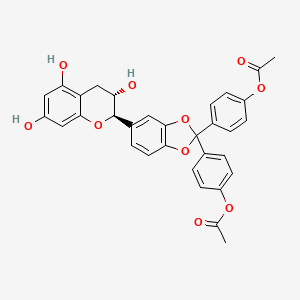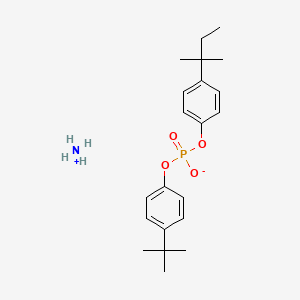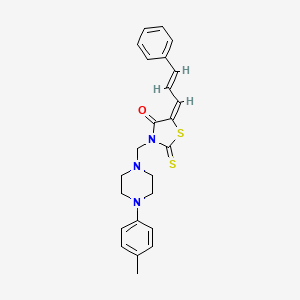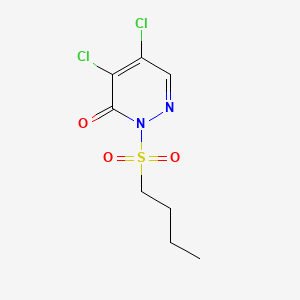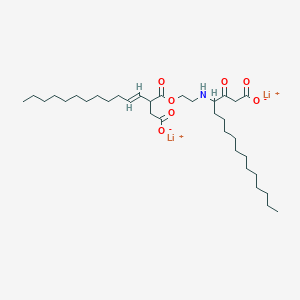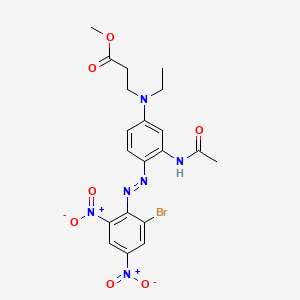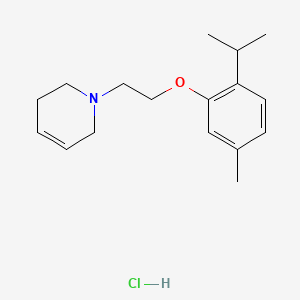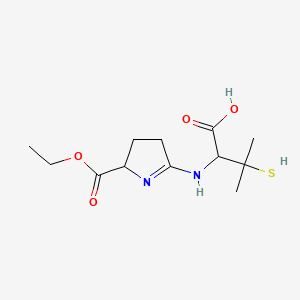
N-(E)-Caffeoyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(E)-Caffeoyl-L-alanine is a naturally occurring compound that belongs to the class of phenylpropanoids. It is formed by the esterification of caffeic acid with L-alanine. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(E)-Caffeoyl-L-alanine typically involves the esterification of caffeic acid with L-alanine. This can be achieved through a condensation reaction using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(E)-Caffeoyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The double bond in the caffeic acid moiety can be reduced to form dihydrocaffeoyl derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocaffeoyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(E)-Caffeoyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and radical scavenging activities.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural preservative.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-(E)-Caffeoyl-L-alanine primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS) through electron donation, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Comparación Con Compuestos Similares
N-(E)-Caffeoyl-L-alanine can be compared with other similar compounds such as:
Caffeic Acid: Both compounds share the caffeic acid moiety, but this compound has an additional L-alanine ester group, which may enhance its bioavailability and stability.
Chlorogenic Acid: Similar in structure, but chlorogenic acid is an ester of caffeic acid and quinic acid, which has different solubility and absorption properties.
Rosmarinic Acid: Another phenylpropanoid with similar antioxidant properties, but it is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.
This compound stands out due to its unique combination of caffeic acid and L-alanine, which may offer distinct advantages in terms of biological activity and potential health benefits.
Propiedades
Número CAS |
959927-45-8 |
|---|---|
Fórmula molecular |
C12H13NO5 |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(12(17)18)13-11(16)5-3-8-2-4-9(14)10(15)6-8/h2-7,14-15H,1H3,(H,13,16)(H,17,18)/b5-3+/t7-/m0/s1 |
Clave InChI |
HTRLGQVZCDCTDC-MZTFZBDOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


